Propyl isothiocyanate

描述

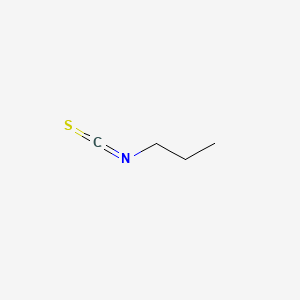

Structure

3D Structure

属性

IUPAC Name |

1-isothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-2-3-5-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKASGUHLXWAKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211881 | |

| Record name | Propyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-30-8 | |

| Record name | Propyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of Propyl Isothiocyanate

Established Synthetic Methodologies

The preparation of propyl isothiocyanate can be achieved through several synthetic routes, each with its own set of advantages and specific applications. These methods range from classical reactions that have been refined over time to more modern techniques that offer enhanced efficiency and milder reaction conditions.

Decomposition of Dithiocarbamate (B8719985) Salts

The use of tosyl chloride provides a facile and general protocol for the preparation of alkyl isothiocyanates. jst.go.jpresearchgate.net The reaction proceeds via an in situ generation of the dithiocarbamate salt, which is then decomposed by tosyl chloride. researchgate.net This method is known for its mild reaction conditions and generally good yields for various alkyl and aryl isothiocyanates. jst.go.jp

Triphosgene , a safer alternative to the highly toxic phosgene (B1210022) gas, is another effective reagent for the decomposition of dithiocarbamate salts. rsc.org It facilitates the conversion under mild conditions, offering high yields and a broad substrate scope. rsc.org

Hydrogen peroxide serves as a greener and milder option for desulfurization, capable of producing a variety of alkyl and aromatic isothiocyanates in excellent yields. semanticscholar.org Similarly, sodium persulfate is an efficient desulfurizing agent that can be used in aqueous media, making it an environmentally benign choice. rsc.org This method is compatible with a wide range of functional groups and can be performed as a one-pot synthesis from the corresponding amine. rsc.org

Table 1: Comparison of Desulfurizing Agents for the Synthesis of Alkyl Isothiocyanates from Dithiocarbamate Salts

| Desulfurizing Agent | Typical Reaction Conditions | General Yield for Alkyl ITCs | Reference |

| Tosyl Chloride | Room temperature, 30 minutes | Moderate to Excellent | researchgate.netresearchgate.net |

| Triphosgene | Mild conditions | Good to High | rsc.org |

| Hydrogen Peroxide | Mild conditions | Excellent | semanticscholar.org |

| Sodium Persulfate | Aqueous media | Satisfactory | rsc.org |

Note: Specific yield for this compound may vary depending on the exact reaction conditions.

Reaction of Primary Amines with Thiophosgene (B130339)

The direct reaction of a primary amine with thiophosgene (CSCl₂) is a classical and widely used method for the synthesis of isothiocyanates. ijacskros.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. ijacskros.com While this method is generally efficient, the high toxicity of thiophosgene necessitates careful handling and appropriate safety precautions. A study on the synthesis of a related compound, 3-(methylthio)this compound, from the corresponding amine and thiophosgene in the presence of sodium hydroxide in chloroform (B151607) at 20°C for 1 hour reported a yield of 72%. chemicalbook.com

Hydroximoyl Chlorides as Precursors

An alternative approach to isothiocyanates begins with aldehydes rather than amines. In this methodology, hydroximoyl chlorides, which are derived from aldehydes, serve as the precursors. This method is noted for its efficiency in producing both alkyl and aryl isothiocyanates. semanticscholar.org The reaction can be performed at room temperature, and it offers the advantages of a simple workup and the ability to obtain nearly quantitative yields without the need for extensive purification. semanticscholar.org

Utilization of Elemental Sulfur

Elemental sulfur can be employed in the synthesis of isothiocyanates, offering a fairly quick and straightforward method with relatively high yields. semanticscholar.org One common approach involves the reaction of isocyanides with elemental sulfur. This reaction can be catalyzed by various agents to improve efficiency and yield. For instance, a sustainable method utilizes catalytic amounts of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the conversion of isocyanides to isothiocyanates in the presence of elemental sulfur under moderate heating. rsc.orggoogle.com This catalytic approach is versatile and has been successfully applied to a wide range of isocyanides, achieving moderate to high yields. rsc.orggoogle.com

Microwave-Assisted Synthesis

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. researchgate.net In the context of isothiocyanate synthesis, microwave-assisted methods have been developed to accelerate the conversion of isocyanates to isothiocyanates using Lawesson's reagent. semanticscholar.org This solvent-free approach is extremely fast, producing the desired isothiocyanates in a matter of minutes with fair yields. semanticscholar.org Research has shown that microwave-assisted synthesis can lead to higher yields in significantly shorter reaction times compared to conventional heating methods. researchgate.net

Table 2: Microwave-Assisted Synthesis of Isothiocyanates from Isocyanides and Lawesson's Reagent

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Isocyanide | Triethylamine | Water | 100 | 10 | 5-30% improvement over classical heating | researchgate.net |

Note: This table represents a general protocol; specific conditions for this compound may vary.

Tandem Staudinger/Aza-Wittig Reactions

The tandem Staudinger/aza-Wittig reaction is a highly efficient and versatile method for the synthesis of isothiocyanates from azides. semanticscholar.org This reaction proceeds by the initial formation of an aza-ylide through the reaction of an azide (B81097) with a phosphine, typically triphenylphosphine. This intermediate then reacts with carbon disulfide in an intramolecular aza-Wittig type reaction to furnish the isothiocyanate. jst.go.jprsc.org This methodology is applicable to the synthesis of alkyl, aryl, and even more complex isothiocyanates. semanticscholar.org A key advantage of this reaction is the excellent yields often achieved, with reports of ≥83% for Nβ-protected aminoalkyl isothiocyanates, and its scalability without significant complications. semanticscholar.org

Carbon Disulfide-Based Protocols

The cornerstone of PITC synthesis involves the reaction of propylamine (B44156) with carbon disulfide (CS₂) in the presence of a base, such as triethylamine or N-methylmorpholine, to generate a propyl dithiocarbamate salt in situ. acs.orgnih.gov This intermediate is then treated with a desulfurizing agent to facilitate the elimination of a sulfur-containing byproduct, yielding this compound. chemrxiv.org A variety of reagents have been developed for this desulfurization step, each with specific advantages concerning reaction conditions and efficiency. nih.gov

| Desulfurization Reagent Category | Examples | Key Features |

| Phosphorus-Based | Triphenylphosphine (PPh₃) | Effective but can generate hard-to-remove byproducts. acs.org |

| Acid Chlorides | Ethyl chloroformate, Tosyl chloride (TsCl) | Readily available and effective under mild conditions. nih.govacs.org |

| Oxidizing Agents | Hydrogen peroxide, Sodium persulfate | Considered "green" alternatives, often allowing for aqueous reaction media. nih.govresearchgate.net |

| Metal Salts | Lead nitrate, Copper(II) sulfate, Cobalt(II) chloride | Historically used, but often result in stoichiometric metal waste. nih.govacs.org |

| Triazine-Based | DMT/NMM/TsO⁻ | A modern reagent enabling high yields, often with microwave assistance. nih.gov |

Electrochemical Methods

Recent advancements have introduced electrochemical synthesis as a practical, mild, and high-yielding alternative for producing alkyl isothiocyanates. acs.orggre.ac.uk This method avoids the need for toxic and expensive chemical reagents for the desulfurization step. organic-chemistry.org The process involves the initial condensation of propylamine with carbon disulfide to form the dithiocarbamate salt, followed by an anodic desulfurization. gre.ac.ukorganic-chemistry.org Optimized protocols for aliphatic amines utilize a carbon graphite (B72142) anode and a nickel cathode in a simple electrochemical cell, often without the need for a supporting electrolyte. organic-chemistry.org This approach is noted for its environmental friendliness and high efficiency. gre.ac.ukorganic-chemistry.org

Tosyl Chloride Mediated Decomposition

A facile and widely applicable protocol for preparing PITC uses tosyl chloride (TsCl) to mediate the decomposition of the dithiocarbamate salt. organic-chemistry.orgnih.gov In this one-pot procedure, propylamine is treated with carbon disulfide and a base like triethylamine to form the dithiocarbamic acid salt in situ. acs.orgorganic-chemistry.org The subsequent addition of tosyl chloride promotes the rapid decomposition of this intermediate, typically at room temperature, to afford this compound in high yields. nih.govorganic-chemistry.org This method is cost-effective due to the inexpensive and commercially available nature of the reagents. acs.org For most alkyl amines, the reaction is complete within 30 minutes. organic-chemistry.org

Advanced Synthetic Approaches and Functional Group Compatibility

Modern synthetic chemistry seeks methods that are not only efficient but also compatible with a wide range of functional groups. For isothiocyanate synthesis, several advanced approaches have been developed:

Photocatalysis: A visible-light-driven, metal-free method has been reported for the synthesis of aliphatic and aromatic isothiocyanates. organic-chemistry.org Using a photocatalyst like Rose Bengal, this reaction proceeds under mild conditions and demonstrates good functional group tolerance, although efficiency may be reduced by strongly electron-withdrawing groups. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave reactors can significantly accelerate the synthesis of isothiocyanates, particularly when using modern desulfurizing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov This technique often leads to higher yields in shorter reaction times. nih.gov

Alternative Thiocarbonyl Transfer Reagents: To avoid the toxicity of reagents like thiophosgene, alternatives such as thiocarbonyldiimidazole and di-2-pyridyl thiocarbonate have been developed. rsc.org

Functional Group Tolerance: Many modern protocols, including those using tosyl chloride or certain oxidizing agents, show excellent functional group compatibility. acs.orgresearchgate.net For example, procedures using sodium persulfate in water tolerate halogens, esters, and even alcoholic hydroxyl groups. researchgate.net Electrochemical methods also display excellent functional group tolerance. gre.ac.uk

Mechanisms of PITC Synthesis Reactions

The predominant mechanism for the synthesis of this compound from propylamine involves two key stages:

Formation of the Dithiocarbamate Salt: The reaction initiates with the nucleophilic attack of the primary amine (propylamine) on the electrophilic carbon atom of carbon disulfide. This step, often catalyzed by a base, results in the formation of a propyl dithiocarbamate salt. chemrxiv.orgnih.gov

Decomposition of the Dithiocarbamate: The dithiocarbamate salt is then converted to the isothiocyanate. In the tosyl chloride-mediated method, the salt reacts with TsCl to form a labile thiotosyl ester intermediate. nih.gov This intermediate readily decomposes, eliminating toluenesulfonylthiolate and a proton to yield the final this compound product. nih.gov In electrochemical methods, the mechanism involves anodic desulfurization of the dithiocarbamate salt. organic-chemistry.org Photocatalytic pathways are proposed to involve dithiocarbamate formation followed by a single-electron transfer process. organic-chemistry.org

Derivatization Strategies for Modified PITC Analogues

The this compound molecule is a versatile building block in organic synthesis due to the reactivity of the -N=C=S functional group. researchgate.net The electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, leading to the formation of various derivatives.

Reaction with Amines: PITC reacts readily with primary and secondary amines to form N,N'-substituted thiourea (B124793) derivatives. For instance, the reaction with n-propylamine can yield 1,3-dipropylthiourea. researchgate.net

Cycloaddition Reactions: The isothiocyanate group can participate in cycloaddition reactions to form diverse heterocyclic compounds, which are significant scaffolds in medicinal chemistry. acs.org

Synthesis of Thiadiazines: In the presence of a base like triethylamine, PITC can react with other amines to form complex heterocyclic structures such as 1,3,5-thiadiazine derivatives. researchgate.net

These derivatization strategies allow for the modification of the PITC structure to generate a library of analogues with potentially new chemical and biological properties.

Biological Activities and Pharmacological Potentials of Propyl Isothiocyanate

Antineoplastic and Anticancer Activities

Propyl isothiocyanate exhibits potent anticancer properties by impeding the growth and viability of cancer cells. nih.govresearchgate.net Studies have specifically highlighted its efficacy in human gastric cancer cell lines, where it has been shown to induce cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent. nih.govnih.govspandidos-publications.com

PITC has been observed to significantly inhibit the proliferation and viability of cancer cells in a dose- and time-dependent manner. nih.gov In studies involving the human gastric cancer cell lines MGC-803 and HGC-27, PITC demonstrated a marked reduction in cell viability. nih.gov The inhibitory effect was found to increase with higher concentrations of PITC and longer treatment durations. nih.gov

The half-maximal inhibitory concentration (IC50) values further quantify this effect, indicating the concentration of PITC required to inhibit the growth of 50% of the cancer cell population. For instance, after 48 hours of treatment, the IC50 value for MGC-803 cells was approximately 100 µM, while HGC-27 cells showed greater sensitivity with an IC50 value of around 40 µM. nih.gov Colony formation assays also support these findings, showing a diminished ability of PITC-treated gastric cancer cells to form colonies, which is a key indicator of cell proliferation and survival. nih.gov

| Cell Line | Treatment Duration | IC50 Value (µM) |

|---|---|---|

| MGC-803 | 48 hours | ~100 |

| HGC-27 | 48 hours | ~40 |

A key mechanism through which this compound exerts its antiproliferative effects is by inducing cell cycle arrest, which halts the progression of cancer cells through the cell division cycle. nih.gov Flow cytometry analysis of gastric cancer cells treated with PITC revealed a significant accumulation of cells in the S-phase of the cell cycle. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from replicating their DNA and dividing, ultimately contributing to the inhibition of tumor growth. nih.gov

The induction of S-phase arrest by this compound is associated with the modulation of key regulatory proteins. nih.gov Specifically, treatment with PITC has been shown to decrease the expression of Cyclin A1. nih.gov Cyclin A1 is a crucial protein for the progression of cells through the S-phase and the transition from the G2 phase to mitosis. By reducing the levels of Cyclin A1, PITC effectively impedes the cell cycle at the S-phase, preventing the cancer cells from completing the processes necessary for cell division. nih.gov

This compound is a potent inducer of apoptosis, or programmed cell death, in malignant cells. nih.govnih.govspandidos-publications.com In human gastric cancer cells, treatment with PITC leads to a dose-dependent increase in the number of apoptotic cells, encompassing both early and late stages of apoptosis. nih.gov This induction of apoptosis is a critical component of its anticancer activity, as it eliminates cancer cells in a controlled manner. nih.gov

The apoptotic effects of this compound are primarily mediated through the mitochondria-dependent pathway. nih.govnih.govspandidos-publications.com This pathway is initiated by intracellular stress signals that converge on the mitochondria. PITC treatment has been shown to disrupt the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the expression of the anti-apoptotic protein Bcl-2. nih.gov

This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov The release of cytochrome c is a pivotal event in the intrinsic apoptotic pathway, as it triggers the subsequent activation of the caspase cascade. nih.gov

Following the release of cytochrome c, this compound triggers the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis. nih.gov The released cytochrome c, in conjunction with other factors, leads to the activation of caspase-9, an initiator caspase in the mitochondria-dependent pathway. nih.gov Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, most notably caspase-3. nih.gov

The activation of caspase-3 is a central event in the apoptotic process, as it is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage. nih.gov Studies have demonstrated that PITC treatment significantly increases the expression of cleaved (active) forms of both caspase-9 and caspase-3 in a dose-dependent manner in gastric cancer cells. nih.gov

| Molecular Target | Effect of PITC Treatment |

|---|---|

| Bax (Pro-apoptotic) | Upregulation |

| Bcl-2 (Anti-apoptotic) | Downregulation |

| Cytochrome c | Release from mitochondria |

| Cleaved Caspase-9 | Increased expression |

| Cleaved Caspase-3 | Increased expression |

Apoptosis Induction in Malignant Cells

Regulation of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic pathway of apoptosis, or programmed cell death nih.govnih.gov. This family includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax and Bak) nih.govbohrium.com. The balance between these opposing factions determines the cell's fate when faced with apoptotic stimuli nih.gov. Research into the effects of this compound on cancer cells has indicated that PITC influences the signaling pathways involving the Bcl-2 family nih.gov. In studies on gastric cancer cells, treatment with PITC was shown to affect the expression of apoptosis-related proteins, which were analyzed by western blotting nih.gov. This suggests that PITC-induced apoptosis is, at least in part, mediated by its regulatory effects on the Bcl-2 family of proteins, tipping the balance towards cell death. The degradation of these proteins is often mediated by the ubiquitin-proteasome system, which plays a significant role in regulating their levels and, consequently, the cellular response to external stimuli haematologica.org.

Cytochrome c Release from Mitochondria

A critical event in the mitochondria-dependent apoptotic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol iiarjournals.orgnih.gov. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase cascades leading to the execution of apoptosis nih.gov. Studies have demonstrated that this compound treatment significantly triggers this event in cancer cells nih.gov. In gastric cancer cell lines, PITC was found to significantly increase the expression of cytosolic cytochrome c in a dose-dependent manner nih.gov. This release is indicative of mitochondrial dysfunction and is a key step in the apoptotic process initiated by PITC nih.gov. The release of cytochrome c is often a consequence of the activation of pro-apoptotic Bcl-2 family members, which increase the permeability of the mitochondrial outer membrane nih.gov.

Modulation of Oxidative Stress Pathways

This compound has been shown to modulate oxidative stress pathways within cancer cells, a mechanism that is central to its anticancer activity nih.govresearchgate.net. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses mdpi.commdpi.com. PITC disrupts this balance, leading to a cascade of events that culminate in cellular damage and apoptosis nih.gov.

Glutathione (B108866) (GSH) Depletion and its Reversal

Glutathione (GSH) is a critical intracellular antioxidant that plays a key role in protecting cells from oxidative damage nih.govnih.gov. Isothiocyanates, including PITC, are known to conjugate with GSH, which is the initial step in their metabolism nih.gov. This conjugation process leads to the depletion of the cellular GSH pool nih.govnih.gov. Research on gastric cancer cells demonstrated that treatment with PITC resulted in a concentration-dependent decrease in total glutathione levels nih.gov. This depletion of GSH compromises the cell's antioxidant capacity, making it more susceptible to oxidative damage nih.gov. The effects of PITC-induced GSH depletion can be reversed by the administration of N-Acetyl-L-cysteine (NAC), a precursor for GSH synthesis nih.govresearchgate.net. This reversal underscores the central role of GSH depletion in the mechanism of action of PITC nih.gov.

Accumulation of Reactive Oxygen Species (ROS)

A direct consequence of glutathione depletion is the accumulation of reactive oxygen species (ROS) nih.govnih.gov. With the primary antioxidant defense weakened, ROS levels within the cell rise, leading to oxidative stress nih.govresearchgate.net. In studies involving gastric cancer cell lines, treatment with PITC was observed to cause a significant, dose-dependent increase in intracellular ROS levels nih.gov. This accumulation of ROS is a key trigger for the subsequent events in PITC-induced apoptosis, including DNA damage and the activation of mitochondria-dependent pathways nih.govnih.gov. The excessive ROS can damage various cellular components, including lipids, proteins, and DNA nih.govresearchgate.net.

DNA Damage Induction

The accumulation of reactive oxygen species induced by this compound leads to significant damage to cellular DNA nih.gov. ROS can directly oxidize DNA bases and the sugar-phosphate backbone, leading to mutations and strand breaks researchgate.net. The induction of DNA damage by PITC has been demonstrated in gastric cancer cells through the use of the single cell gel electrophoresis (SCGE), or comet assay nih.gov. The results of these assays showed that higher concentrations of PITC led to longer comet tails, indicating more severe DNA damage nih.gov. This DNA damage can activate signaling pathways, such as the p53 pathway, which can in turn trigger apoptosis nih.govresearchgate.net.

Impact on Specific Cancer Types (e.g., Gastric Cancer)

The anticancer effects of this compound have been specifically investigated in the context of gastric cancer nih.govnih.govspandidos-publications.com. In vitro studies on human gastric cancer cell lines, such as MGC-803 and HGC-27, have shown that PITC can inhibit cell viability and proliferation nih.govspandidos-publications.com. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these cell lines. For MGC-803 cells, the IC50 was approximately 100 µM at 48 hours, while for HGC-27 cells, it was approximately 40 µM at 48 hours nih.govspandidos-publications.com. Furthermore, PITC was found to repress the colony formation ability of these gastric cancer cells in a dose-dependent manner, indicating its potential to inhibit tumor growth nih.govspandidos-publications.com. These findings highlight the potential of PITC as a therapeutic agent for gastric cancer, mediated through the induction of apoptosis via oxidative stress and DNA damage nih.govresearchgate.netnih.gov.

Table of Research Findings on this compound in Gastric Cancer Cells

| Cell Line | IC50 (48h) | Effect on Colony Formation | Key Molecular Events |

|---|---|---|---|

| MGC-803 | ~100 µM | Dose-dependent repression | GSH depletion, ROS accumulation, DNA damage, Cytochrome c release |

| HGC-27 | ~40 µM | Dose-dependent repression | GSH depletion, ROS accumulation, DNA damage, Cytochrome c release |

Potential Role in Chemoprevention

This compound has demonstrated notable anticancer activities, particularly in the context of gastric cancer. Research has shown that PITC can inhibit the viability of gastric cancer cell lines and trigger programmed cell death, known as apoptosis. The primary mechanism behind this effect appears to be the induction of oxidative stress through the depletion of glutathione, a key antioxidant in cells.

A study investigating the effects of PITC on human gastric cancer cell lines, MGC-803 and HGC-27, revealed that PITC treatment led to a dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these cell lines.

Table 1: IC50 Values of this compound in Gastric Cancer Cell Lines

| Cell Line | IC50 Value (µM) at 48 hours |

|---|---|

| MGC-803 | ~100 |

| HGC-27 | ~40 |

The study further elucidated that PITC promotes the depletion of total glutathione, leading to an accumulation of reactive oxygen species (ROS) and subsequent DNA damage. This cascade of events activates mitochondria-dependent and p53 signaling pathways, ultimately resulting in apoptosis of the cancer cells. The effects of PITC were reportedly reversed by the antioxidant N-Acetyl-L-cysteine, further supporting the role of oxidative stress in its mechanism of action.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. While the broader class of isothiocyanates has been studied for their anti-angiogenic properties, specific research on the direct effects of this compound on angiogenesis is limited. Generally, isothiocyanates are known to inhibit angiogenesis by suppressing key signaling pathways involved in the process. For instance, other isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) have been shown to suppress pancreatic tumor angiogenesis by inhibiting the STAT-3-dependent pathway, leading to reduced expression of vascular endothelial growth factor (VEGF), a critical promoter of angiogenesis. However, further studies are required to determine if this compound shares these specific anti-angiogenic mechanisms.

Anti-metastatic Effects

Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. Isothiocyanates, as a group, have been shown to possess anti-metastatic properties by targeting various steps in the metastatic cascade. For example, some isothiocyanates inhibit tumor cell invasion and migration by modulating the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix. Studies on compounds like phenethyl isothiocyanate (PEITC) have demonstrated their ability to suppress the metastatic potential of cancer cells. At present, there is a lack of specific research focusing on the anti-metastatic effects of this compound. Therefore, its potential to inhibit cancer cell metastasis remains an area for future investigation.

Antimicrobial Activities

This compound is recognized for its antimicrobial properties, contributing to its use in food preservation and as a biofumigant in agriculture. Its activity spans a range of microorganisms, including bacteria and fungi.

Antibacterial Spectrum and Efficacy

While comprehensive studies on the antibacterial spectrum of this compound are not as extensive as for other isothiocyanates like allyl isothiocyanate (AITC) and benzyl isothiocyanate (BITC), the available information suggests it possesses antibacterial activity. The efficacy of isothiocyanates against bacteria is often attributed to their chemical structure, with aromatic isothiocyanates generally showing greater potency than aliphatic ones. As an aliphatic isothiocyanate, this compound's antibacterial efficacy may be influenced by this structural characteristic. Further research is needed to fully characterize its spectrum of activity and determine its minimum inhibitory concentrations (MIC) against a wide range of bacterial species.

Antifungal Properties

Isothiocyanates, in general, are known to exhibit significant antifungal activity against a variety of fungal species. They are considered promising natural alternatives to synthetic fungicides. The antifungal action of these compounds is believed to involve the disruption of fungal cell membranes and the inhibition of essential enzymes. Although specific studies detailing the antifungal spectrum and efficacy of this compound are not widely available, its general classification as an isothiocyanate suggests it likely possesses antifungal properties.

Antiviral Properties

The antiviral potential of isothiocyanates is an emerging area of research. Some studies have indicated that certain isothiocyanates may exhibit antiviral activity against a range of viruses. However, there is currently a significant lack of research into the specific antiviral properties of this compound. Therefore, its efficacy as an antiviral agent remains to be determined.

Mechanisms of Antimicrobial Action

This compound (PITC), along with other members of the isothiocyanate (ITC) family, exerts its antimicrobial effects through a variety of complex and interrelated mechanisms. The high reactivity of the electrophilic isothiocyanate group (-N=C=S) allows it to interact with numerous cellular components within microbial cells, leading to a cascade of events that inhibit growth and viability. These mechanisms range from direct physical damage to cellular structures to subtle interference with critical metabolic and signaling pathways.

Disruption of Microbial Cell Membranes

One of the primary modes of antimicrobial action for isothiocyanates is the disruption of microbial cell membrane integrity. The cell membrane is a critical barrier that maintains cellular homeostasis, regulates the passage of substances, and houses essential processes like the electron transport chain. Damage to this structure leads to a loss of cellular control and, ultimately, cell death.

Research has shown that various isothiocyanates can compromise the plasma membrane of pathogenic bacteria. For instance, phenethyl isothiocyanate (PEITC) has been demonstrated to affect the cellular membrane integrity of several bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govmdpi.com This disruption can lead to the leakage of vital intracellular components, such as proteins and ions, and a breakdown of the electrochemical gradients necessary for cellular function. researchgate.net

The aromatic structure of certain ITCs, such as PEITC and benzyl isothiocyanate (BITC), is thought to enhance their ability to cross and disrupt bacterial membrane structures compared to some aliphatic ITCs. mdpi.complos.org The interaction of ITCs with the membrane can alter its fluidity and permeability, leading to increased stress on the cell. mdpi.com This membrane-damaging effect is a rapid action that contributes significantly to the bactericidal properties of these compounds. plos.org The combination of aromatic ITCs with membrane-active agents like ethylenediaminetetraacetic acid (EDTA) has been shown to synergistically enhance their inhibitory activity against Gram-negative bacteria by increasing outer membrane permeability. nih.gov

Interference with Essential Microbial Enzymes

The isothiocyanate functional group is highly reactive toward nucleophiles, particularly the sulfhydryl groups (-SH) found in the cysteine residues of proteins. This reactivity allows ITCs to target and inactivate a wide range of essential microbial enzymes, thereby disrupting critical metabolic pathways.

Studies on allyl isothiocyanate (AITC) have provided insight into this mechanism. AITC has been shown to inhibit key enzymes involved in bacterial metabolism. researchgate.net Two such enzymes are:

Thioredoxin Reductase: This enzyme is crucial for DNA synthesis and repair, as well as for defending the cell against oxidative stress. By interacting with the sulfhydryl groups in the enzyme's catalytic domain, AITC can impair its activity, which in turn can disrupt DNA synthesis. researchgate.net

Acetate Kinase: This enzyme plays a role in the energy metabolism of the cell. Inhibition of its activity can interfere with the bacterium's ability to generate ATP, the primary energy currency of the cell. researchgate.net

The dysregulation of enzymatic machinery is a key bactericidal mechanism for ITCs. mdpi.com By targeting multiple enzymes simultaneously, ITCs can cause a widespread shutdown of cellular functions, including energy production, biosynthesis, and stress response, contributing to their broad-spectrum antimicrobial activity. mdpi.com

Inhibition of DNA, RNA, and Protein Synthesis

This compound and its chemical relatives can interfere with the fundamental processes of genetic information transfer, including the synthesis of DNA, RNA, and proteins. This inhibition prevents microbial growth, replication, and the production of essential cellular machinery.

The interference with DNA synthesis can be an indirect consequence of enzyme inhibition. As mentioned previously, the inhibition of thioredoxin reductase by compounds like AITC can negatively impact the processes involved in ribonucleotide synthesis, which are precursors for DNA. researchgate.net Furthermore, some research suggests that ITCs may react directly with DNA molecules. Studies on hydroxy-substituted isothiocyanates demonstrated an inhibitory effect on single-stranded viral DNA, suggesting a direct interaction that could suppress DNA replication. nih.gov

Protein synthesis, which occurs on ribosomes, is another target for antimicrobial action. While direct binding of PITC to ribosomes has not been extensively detailed, the widespread disruption of cellular energy metabolism and the induction of stress responses can indirectly halt protein synthesis. researchgate.net The synthesis of RNA by RNA polymerase is a critical step in gene expression, and its disruption can be a potent antimicrobial strategy. nih.gov The damage to DNA and the depletion of cellular energy reserves caused by ITCs would invariably hinder the energetically expensive processes of transcription (RNA synthesis) and translation (protein synthesis).

Induction of Oxidative Stress in Microbes

A significant mechanism underlying the antimicrobial activity of PITC is the induction of oxidative stress within microbial cells. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS)—such as free radicals and peroxides—and the cell's ability to detoxify them. This imbalance leads to widespread damage to cellular components, including DNA, proteins, and lipids.

Studies have specifically demonstrated that PITC can induce apoptosis in cells through oxidative stress mediated by glutathione (GSH) depletion. nih.gov GSH is a critical intracellular antioxidant that protects the cell from ROS. PITC and other ITCs are known to conjugate with GSH, leading to its depletion and subsequent accumulation of ROS. nih.govnih.gov

This mechanism has been observed with other isothiocyanates as well. PEITC treatment, for example, has been shown to increase intracellular ROS levels in S. aureus. mdpi.comnih.gov The accumulation of ROS can, in turn, exacerbate damage to the cell membrane, creating a feedback loop of cellular destruction. mdpi.com The upregulation of genes involved in the oxidative stress response, such as superoxide (B77818) dismutase, has been noted in bacteria exposed to ITCs, indicating that the microbes actively attempt to counteract this ITC-induced stress. mdpi.com

| Isothiocyanate | Observed Effect | Mechanism | References |

|---|---|---|---|

| This compound (PITC) | Induces apoptosis in cancer cells (mechanism applicable to microbes) | Depletion of total glutathione (tGSH), leading to ROS accumulation and DNA damage. | nih.gov |

| Phenethyl Isothiocyanate (PEITC) | Increased intracellular ROS levels in S. aureus | Depletion of cellular GSH. | mdpi.comnih.govnih.gov |

| Benzyl Isothiocyanate (BITC) | Decreased total GSH concentration | Conjugation with and depletion of cellular GSH. | nih.gov |

Inhibition of Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). Bacteria within biofilms are notoriously resistant to conventional antimicrobial agents. Isothiocyanates have demonstrated significant potential in combating biofilms through both prevention of their formation and disruption of mature structures. nih.gov

The anti-biofilm activity of ITCs is multifaceted:

Inhibition of Adhesion: The initial step in biofilm formation is the adhesion of planktonic (free-swimming) cells to a surface. ITCs can interfere with this process. PEITC, for example, has been found to reduce the adhesion of S. aureus to surfaces. nih.gov

Disruption of Mature Biofilms: ITCs can also act on established biofilms. PEITC has been shown to significantly destroy mature S. aureus biofilms. nih.gov Similarly, AITC and PEITC can reduce the mass and metabolic activity of biofilms formed by both Gram-negative and Gram-positive bacteria. researchgate.net

Inhibition of Motility: Bacterial motility, such as swimming and swarming, is often crucial for surface colonization and biofilm formation. ITCs have been observed to inhibit these motilities in bacteria like E. coli and P. aeruginosa. researchgate.net

Downregulation of Biofilm-Related Genes: At a genetic level, ITCs can suppress the expression of genes essential for biofilm development. PEITC has been shown to downregulate genes in S. aureus that are involved in adhesion and the production of the biofilm matrix. nih.govresearchgate.net

| Isothiocyanate | Target Organism(s) | Observed Anti-Biofilm Effect | References |

|---|---|---|---|

| Phenethyl Isothiocyanate (PEITC) | S. aureus, P. aeruginosa | Inhibits biofilm formation, destroys mature biofilms, reduces adhesion, and downregulates biofilm-related genes (agrB, agrD, isdA, luxS). | nih.govnih.govresearchgate.net |

| Allyl Isothiocyanate (AITC) | E. coli, P. aeruginosa | Prevents biofilm formation, reduces metabolic activity in mature biofilms, and inhibits bacterial motility. | nih.govresearchgate.net |

| Isothiocyanate Mixture (ITCM) | P. aeruginosa | Significantly reduces biofilm mass and bacterial proliferation. | nih.gov |

Modulation of Quorum Sensing

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and coordinate collective behaviors, including biofilm formation and virulence factor production. mdpi.commdpi.com By interfering with QS pathways, known as quorum quenching, antimicrobial agents can disrupt these coordinated activities without necessarily killing the bacteria, potentially reducing the selective pressure for resistance.

Several isothiocyanates have been identified as effective quorum sensing inhibitors (QSIs). nih.gov They can interfere with the QS systems that are crucial for pathogens like P. aeruginosa. nih.govmdpi.com This bacterium has multiple interconnected QS systems (such as las and rhl) that regulate virulence. nih.govprinceton.edu ITCs like sulforaphane (B1684495) (SFN) and erysolin (B1671060) (ERN) have been shown to inhibit these QS systems, leading to a decrease in the production of virulence factors such as pyocyanin. nih.govmdpi.com

The mechanism of QS inhibition can involve blocking the signaling molecules (autoinducers) from binding to their cognate receptors, thereby preventing the activation of QS-regulated genes. mdpi.com By downregulating key QS-related genes, such as luxS (as seen with PEITC), isothiocyanates can effectively disarm pathogens, making them less capable of causing infection and forming biofilms. nih.gov

Activation of Lactoperoxidase (LPO) System

This compound can play a role in the activation of the lactoperoxidase (LPO) system, a natural antimicrobial mechanism found in biological fluids like milk, saliva, and tears. frontiersin.orgnih.govmdpi.com The LPO system's effectiveness relies on three key components: the lactoperoxidase enzyme, hydrogen peroxide (H₂O₂), and a thiocyanate (B1210189) (SCN⁻) ion. frontiersin.orgnih.govmdpi.com In this system, LPO catalyzes the oxidation of thiocyanate by hydrogen peroxide, leading to the formation of hypothiocyanite (B1210458) (OSCN⁻), a compound with broad-spectrum antimicrobial properties. frontiersin.orgnih.govmdpi.com

While the LPO enzyme is often present in sufficient quantities, the concentration of thiocyanate can be a limiting factor for the system's activity. frontiersin.org this compound can serve as a precursor or source of the necessary thiocyanate ions, thereby activating or enhancing the antimicrobial capabilities of the LPO system. nih.govresearchgate.net By providing the substrate for the LPO enzyme, this compound can contribute to the generation of hypothiocyanite and bolster the natural defense mechanism against a range of microorganisms. nih.govresearchgate.net

Effects on Antimicrobial Peptide Expression

Isothiocyanates, including this compound, have been investigated for their ability to modulate the expression of antimicrobial peptides (AMPs), which are crucial components of the innate immune system. frontiersin.org Research has shown that certain isothiocyanates can induce the expression of AMPs in various cell types. For instance, sulforaphane, a well-studied isothiocyanate, has been demonstrated to increase the expression of human β-defensin-2 in intestinal epithelial cells. frontiersin.org

Enzyme Inhibitory Activities

This compound and other isothiocyanates are known to interact with and inhibit the activity of various enzymes, which contributes to their biological effects.

Inhibition of Glutathione S-Transferase (GST)

Isothiocyanates, including this compound, are known to interact with glutathione S-transferases (GSTs), a family of enzymes involved in the detoxification of a wide range of compounds. The primary metabolic pathway for isothiocyanates involves their conjugation with glutathione (GSH), a reaction that can be catalyzed by GSTs. nih.gov

While GSTs facilitate the detoxification of many harmful substances, their interaction with isothiocyanates is complex. Some studies indicate that isothiocyanates can act as inhibitors of GSTs. nih.gov This inhibition can occur through covalent modification of the enzyme's cysteine residues by the isothiocyanate group. nih.gov By inhibiting GSTs, this compound may modulate its own metabolism and the metabolism of other compounds that are substrates for these enzymes. nih.govnih.gov The pi class GST (GSTP1) has been shown to be particularly effective in catalyzing the conjugation of isothiocyanates with glutathione. nih.gov

Inhibition of Esterase (EST)

While specific data on the inhibition of esterases by this compound is limited, the general reactivity of isothiocyanates suggests a potential for such interactions. Isothiocyanates are known to react with various nucleophiles, including the active site residues of enzymes. Esterases possess a catalytic triad (B1167595) that includes a serine residue, which acts as a nucleophile during catalysis. The electrophilic nature of the isothiocyanate group (-N=C=S) makes it susceptible to nucleophilic attack. It is plausible that this compound could interact with and potentially inhibit esterase activity by covalently modifying key amino acid residues in the active site, thereby disrupting the enzyme's catalytic function. Further research is needed to specifically elucidate the inhibitory effects of this compound on different types of esterases.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) (general ITCs)

Several isothiocyanates have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a critical role in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, a therapeutic strategy for conditions like Alzheimer's disease. nih.gov

Studies have shown that various isothiocyanates exhibit inhibitory activity against both AChE and BChE. researchgate.netnih.gov For instance, 2-methoxyphenyl isothiocyanate has been identified as a notable inhibitor of acetylcholinesterase, while 3-methoxyphenyl (B12655295) isothiocyanate has shown significant inhibition of butyrylcholinesterase. researchgate.netnih.gov The inhibitory mechanism of isothiocyanates may involve binding to allosteric sites on the enzymes, which can effectively reduce the hydrolysis of acetylcholine even at high substrate concentrations. researchgate.net Generally, aromatic and arylaliphatic isothiocyanates have demonstrated better inhibitory activity compared to aliphatic ones. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Isothiocyanates

| Compound | AChE Inhibition | BChE Inhibition |

|---|---|---|

| 2-Methoxyphenyl ITC | IC₅₀ of 0.57 mM | - |

Data sourced from a study on various isothiocyanates.

Inhibition of Cyclooxygenase-2 (COX-2) (general ITCs)

Isothiocyanates have demonstrated anti-inflammatory properties, partly through the inhibition of cyclooxygenase-2 (COX-2). nih.govoregonstate.edu COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. oregonstate.edunih.gov

Research has indicated that certain isothiocyanates can suppress the expression of the COX-2 enzyme at both the protein and mRNA levels. nih.gov For example, phenyl isothiocyanate and 3-methoxyphenyl isothiocyanate have been shown to exhibit potent inhibition of human COX-2, with approximately 99% inhibition at a concentration of 50 μM. researchgate.net The mechanism of inhibition often involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of COX-2 expression. oregonstate.edunih.gov By inhibiting COX-2, isothiocyanates can reduce the production of pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory effects. nih.govoregonstate.edu

Table 2: COX-2 Inhibitory Activity of Selected Isothiocyanates

| Compound | % Inhibition at 50 μM |

|---|---|

| Phenyl isothiocyanate | ~99% |

| 3-Methoxyphenyl isothiocyanate | ~99% |

Data sourced from a study on various isothiocyanates.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lactoperoxidase |

| Hydrogen peroxide |

| Thiocyanate |

| Hypothiocyanite |

| Sulforaphane |

| Human β-defensin-2 |

| Glutathione S-transferase |

| Glutathione |

| Esterase |

| Acetylcholinesterase |

| Butyrylcholinesterase |

| Acetylcholine |

| 2-Methoxyphenyl isothiocyanate |

| 3-Methoxyphenyl isothiocyanate |

| Cyclooxygenase-2 |

| Prostaglandins |

| Phenyl isothiocyanate |

Inhibition of Glutathione Reductase (GR) (general ITCs)

Isothiocyanates (ITCs) have been identified as inhibitors of glutathione reductase (GR), an essential enzyme for defense against oxidative stress. nih.govnih.gov The mechanism of inhibition by certain naturally occurring ITCs, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), has been characterized as both competitive and irreversible. nih.govnih.gov This inhibition is time- and concentration-dependent and occurs in the presence of NADPH. nih.govnih.gov

The central electrophilic carbon atom of the isothiocyanate group is highly reactive towards cellular thiols, such as the cysteine residues in proteins. nih.gov Research has shown that the inhibition of yeast GR (yGR) by BITC involves the mono-benzyl thiocarbamoylation of a specific thiol group in a cysteine residue (Cys61) at the active site of the enzyme. nih.govnih.gov This covalent modification leads to the inactivation of the enzyme. nih.gov This irreversible inhibition mechanism has been observed in studies using purified yeast and human GR, as well as in cultured human cancer cells. nih.gov

Inhibition of Cytochrome P450 Enzymes (Phase I)

Isothiocyanates are known to inhibit Phase I biotransformation enzymes, particularly the cytochrome P450 (CYP450) superfamily, which is involved in the metabolism of numerous xenobiotics, including carcinogens. nih.govtandfonline.com The inhibition of these enzymes is considered a significant mechanism for the chemopreventive activity of ITCs. nih.govtandfonline.com

The inhibitory effects vary depending on the specific isothiocyanate and the CYP isoform. Studies on a range of arylalkyl and alkyl isothiocyanates have demonstrated varied potency and mechanisms of inhibition against different CYP isozymes. For instance, phenethyl isothiocyanate (PEITC) has been shown to competitively inhibit CYP1A2 and CYP2A6, noncompetitively inhibit CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, and show mixed-type inhibition for CYP3A4. nih.gov Furthermore, some ITCs, like benzyl isothiocyanate (BITC) and PEITC, can act as mechanism-based inactivators for specific isoforms like CYP2B1 and CYP2E1, meaning they are converted by the enzyme into a reactive species that then irreversibly binds to and inactivates the enzyme. nih.govacs.org

Structure-activity relationship studies indicate that the length of the alkyl chain in arylalkyl isothiocyanates influences inhibitory potency. nih.govoup.com For example, inhibitory potency towards certain CYP activities was found to increase with alkyl chain length up to six carbons. nih.govoup.com

Table 1: Inhibition of Various Cytochrome P450 Isoforms by Select Isothiocyanates

| Isothiocyanate | CYP450 Isoform | Type of Inhibition | Inhibitor Constant (Ki) or IC50 |

|---|---|---|---|

| Phenethyl Isothiocyanate (PEITC) | CYP1A2 | Competitive | 4.5 µM (Ki) |

| CYP2B6 | Noncompetitive | 1.5 µM (Ki) | |

| CYP2E1 | Noncompetitive / Mechanism-based | 21.5 µM (Ki) / 9.98 µM (Ki for inactivation) | |

| CYP3A4 | Mixed | 34.0 µM (Ki, competitive) / 63.8 µM (Ki, noncompetitive) | |

| Benzyl Isothiocyanate (BITC) | CYP2B1 | Mechanism-based | 5.8 µM (KI for inactivation) |

| CYP2E1 | Mechanism-based | 13 µM (KI for inactivation) | |

| Allyl Isothiocyanate (AITC) | CYP2C9 | Reduced catalytic activity and expression | Not specified |

Anti-inflammatory Properties

Isothiocyanates exhibit significant anti-inflammatory properties, which are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. nih.govbohrium.com These compounds have been shown to be effective in various experimental models of inflammation. nih.govdntb.gov.ua The anti-inflammatory actions are often linked to the suppression of pro-inflammatory mediators and the signaling cascades that regulate their production. nih.govnih.gov

Suppression of Nuclear Factor-kappa B (NF-κB) Signaling Pathways

A primary mechanism underlying the anti-inflammatory effects of ITCs is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation and immunity. nih.govyoutube.com

In unstimulated cells, NF-κB is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. nih.gov This phosphorylation marks IκBα for degradation, allowing the freed NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. nih.govmdpi.com

Research has demonstrated that various ITCs, including synthetic analogs and naturally occurring compounds like PEITC and sulforaphane, can interrupt this cascade. nih.govnih.govnih.gov They have been shown to inhibit the phosphorylation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα. nih.gov This action effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of NF-κB target genes. nih.govnih.gov

Reduction of Pro-inflammatory Mediators and Cytokines (e.g., iNOS, IL-1β, IL-6, TNF-α)

As a direct consequence of NF-κB inhibition, ITCs effectively reduce the expression and production of numerous pro-inflammatory mediators and cytokines. nih.govnih.gov Studies have consistently shown that treatment with ITCs leads to a significant decrease in the levels of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing large amounts of the inflammatory mediator nitric oxide. nih.govnih.gov

Furthermore, the production of key pro-inflammatory cytokines is markedly attenuated by ITCs. nih.govnih.gov These include:

Tumor Necrosis Factor-alpha (TNF-α): A central regulator of inflammation. nih.govnih.gov

Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses. nih.govnih.gov

Interleukin-6 (IL-6): A pleiotropic cytokine with a significant role in acute and chronic inflammation. nih.govnih.gov

The suppression of these molecules at the transcriptional level has been observed in various cell types, including macrophages, and is a cornerstone of the anti-inflammatory activity of isothiocyanates. nih.govnih.govacs.org

Table 2: Effects of Isothiocyanates on NF-κB Signaling and Pro-inflammatory Mediators

| Isothiocyanate | Effect on NF-κB Pathway | Reduced Pro-inflammatory Mediators |

|---|---|---|

| Phenethyl Isothiocyanate (PEITC) | Inhibits IκBα degradation and p65 nuclear translocation. | iNOS, TNF-α, IL-1β, IL-6 |

| Sulforaphane (SFN) | Suppresses NF-κB signaling, interacts with cysteines in IKKβ. | iNOS, COX-2, TNF-α, IL-1β, IL-6 |

| Synthetic ITC Analogs | Inhibit IKKα/β phosphorylation, IκBα degradation, and p65 nuclear translocation. | iNOS, COX-2, TNF-α, IL-1β, IL-6 |

Neuroprotective Effects (general ITCs)

Isothiocyanates have demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases. nih.govmdpi.com Their ability to cross the blood-brain barrier allows them to exert effects within the central nervous system. mdpi.comresearchgate.net The neuroprotective mechanisms of ITCs are multifaceted and involve counteracting oxidative stress, inflammation, and apoptosis—key pathological processes in neurodegeneration. nih.govmdpi.com

A primary mechanism of neuroprotection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those for antioxidant enzymes. nih.gov By activating this pathway, ITCs enhance the brain's intrinsic antioxidant defenses, thereby protecting neuronal cells from oxidative damage. mdpi.com Additionally, the anti-inflammatory effects of ITCs, such as the suppression of pro-inflammatory cytokines in the brain, contribute to their neuroprotective potential. nih.gov

Cardioprotective Effects (general ITCs)

General isothiocyanates have also been associated with cardioprotective effects. nih.govmdpi.com The underlying mechanisms are linked to their antioxidant and anti-inflammatory activities, which help mitigate cellular damage in the cardiovascular system. mdpi.com ITCs are recognized as potent activators of the Nrf2 pathway, which plays a critical role in protecting cardiac cells from oxidative stress. mdpi.com

Furthermore, ITCs can suppress inflammatory responses within the cardiovascular system. mdpi.com For instance, PEITC has been shown to inhibit the degradation of IκB-α and the nuclear translocation of NF-κB, leading to a decrease in the expression of inflammatory mediators like TNF-α and iNOS. mdpi.com By alleviating oxidative stress and inflammation, two primary contributors to cardiovascular diseases, ITCs may help protect against cardiac damage and dysfunction. mdpi.com

Molecular Mechanisms and Signaling Pathways

Nrf2/Keap1/ARE Pathway Activation

The induction of the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response is a hallmark of isothiocyanate activity. mdpi.com This pathway is a principal mechanism for cellular defense against oxidative and electrophilic stress. nih.gov Propyl isothiocyanate, like other isothiocyanates, is recognized as an activator of this signaling cascade. oup.comnih.gov Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govoup.com The activation of this pathway by isothiocyanates leads to the coordinated induction of a battery of detoxifying and antioxidant enzymes. oup.com

The initial and critical step in the activation of the Nrf2 pathway by this compound involves the dissociation of Nrf2 from its cytosolic repressor, Keap1. oup.commdpi.com Keap1 is a cysteine-rich protein that acts as a sensor for electrophiles and oxidants. nih.gov Isothiocyanates, being electrophilic compounds, can directly interact with the sulfhydryl groups of specific cysteine residues on Keap1. nih.govnih.gov This interaction is believed to induce conformational changes in Keap1, disrupting the Keap1-Nrf2 complex. mdpi.com

One of the proposed mechanisms for this dissociation is the "hinge and latch" model. mdpi.com In this model, Nrf2 binds to Keap1 at two distinct sites. The interaction of isothiocyanates with Keap1 cysteine residues leads to the misalignment of the lysine residues in Nrf2 that are necessary for its ubiquitination, thereby preventing its degradation and allowing its release. nih.gov Studies on related isothiocyanates have identified specific cysteine residues on Keap1, such as Cys151, as being crucial for this interaction. nih.govnih.gov

Upon its release from Keap1, Nrf2 is no longer targeted for proteasomal degradation and can translocate from the cytoplasm into the nucleus. oup.commdpi.com This nuclear accumulation is a pivotal event in the activation of the downstream signaling cascade. researchgate.net Research on 3-morpholinothis compound, a synthetic derivative, has demonstrated that its presence leads to an increased accumulation of Nrf2 in the nucleus. oup.com This translocation is facilitated by the suppression of Keap1, which reduces the retention of Nrf2 in the cytoplasm. oup.com The nuclear pool of Nrf2 is then free to engage with the genetic machinery to initiate the transcription of target genes.

Once inside the nucleus, Nrf2 heterodimerizes with small Maf (musculoaponeurotic fibrosarcoma) proteins. oup.com This Nrf2-Maf heterodimer then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of numerous cytoprotective genes. oup.comnih.gov The binding of the Nrf2-Maf complex to the ARE initiates the transcriptional activation of these genes. researchgate.net Studies using ARE-luciferase reporter assays have shown that treatment with isothiocyanates leads to a significant increase in ARE-driven gene expression. oup.comresearchwithrutgers.com The potency of ARE activation can vary among different isothiocyanates, suggesting that the chemical structure of the isothiocyanate influences its biological activity. oup.com

The transcriptional activation of ARE-containing genes results in the increased synthesis of a wide array of Phase II detoxifying and antioxidant enzymes. nih.govresearchgate.net These enzymes play a crucial role in protecting cells from the damaging effects of carcinogens, electrophiles, and reactive oxygen species. Examples of enzymes induced by the Nrf2 pathway include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione (B108866) S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs). nih.govresearchwithrutgers.com The induction of these enzymes enhances the cell's capacity to neutralize harmful substances and maintain redox homeostasis.

Below is a table summarizing the effects of an isothiocyanate on the induction of Nrf2-mediated enzymes in HepG2-C8 cells.

| Treatment | Fold Induction of HO-1 Protein | Fold Induction of UGT1A1 Protein |

| Control | 1.0 | 1.0 |

| Sulforaphane (B1684495) (12.5 µM) | 3.5 | 2.8 |

| Data adapted from a study on the combined effects of curcumin and sulforaphane, illustrating the inductive potential of isothiocyanates on Nrf2 target genes. researchwithrutgers.com |

The increase in Nrf2 levels following treatment with isothiocyanates is not solely due to increased gene transcription but is significantly influenced by post-translational regulation. oup.com Specifically, isothiocyanates enhance the stability of the Nrf2 protein by inhibiting its Keap1-mediated ubiquitination and subsequent degradation by the 26S proteasome. oup.com Experiments using protein synthesis inhibitors like cycloheximide and proteasome inhibitors such as MG-132 have shown that the induction of Nrf2 by 3-morpholinothis compound is post-translationally regulated. oup.com This stabilization of the Nrf2 protein leads to its sustained presence and activity in the nucleus, amplifying the antioxidant response.

MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a variety of external stimuli. jcpres.com These pathways, which include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, can be modulated by isothiocyanates and are involved in the regulation of the Nrf2/ARE pathway. oup.comaacrjournals.org

Research has indicated that ERK and JNK are positive regulators of ARE-dependent gene expression, while p38 MAPK may have a negative regulatory role. oup.com Treatment of cells with isothiocyanates has been shown to activate ERK1/2 and JNK1/2. oup.comaacrjournals.org This activation of MAPK pathways may contribute to the phosphorylation of Nrf2, which can influence its stability and nuclear translocation. aacrjournals.org For instance, activated ERK and JNK have been suggested to play a direct role in the release of Nrf2 from Keap1 sequestration and its subsequent import into the nucleus. aacrjournals.org The interplay between MAPK signaling and the Nrf2 pathway highlights the complex and multifaceted nature of the cellular response to this compound.

The table below illustrates the effect of an isothiocyanate on the phosphorylation of MAPK pathway components in PC-3 cells.

| Treatment | Fold Increase in Phospho-ERK1/2 | Fold Increase in Phospho-JNK1/2 |

| Control | 1.0 | 1.0 |

| Phenethyl isothiocyanate (5 µM) | 4.2 | 3.8 |

| Data adapted from a study on the mechanism of action of isothiocyanates, demonstrating the activation of MAPK pathways. aacrjournals.org |

PI3K Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is fundamental for regulating the cell cycle, survival, and proliferation. The molecular mechanisms underlying the induction of Nrf2-mediated enzymes by 3-morpholinothis compound (3MP-ITC) have been attributed in part to the activation of PI3K signaling kinases. peerj.com The PI3K/Akt pathway is one of the most frequently altered pathways in human cancer, and its modulation by isothiocyanates is of significant interest. nih.gov Other isothiocyanates, such as phenethyl isothiocyanate (PEITC), have also been shown to activate the PI3K-Akt signaling pathway in hepatocellular carcinoma cells. nih.gov The inhibition of the PI3K/Akt pathway has been observed with other ITCs, suggesting that the effect can be cell-type and compound-specific. youtube.com

PKC Signaling Pathway

Protein Kinase C (PKC) represents a family of kinases that are involved in controlling the function of other proteins through phosphorylation. Similar to the PI3K pathway, the activation of PKC signaling kinases has been implicated in the molecular mechanisms of 3-morpholinothis compound (3MP-ITC). peerj.com The activation of PKC is one of the multiple signaling kinase pathways responsible for the activation of the antioxidant response element (ARE) by 3MP-ITC. peerj.com

p53 Signaling Pathway

The p53 protein is a critical tumor suppressor that regulates the expression of genes involved in growth arrest, apoptosis, and DNA repair in response to cellular stress. While the user's outline includes this pathway, direct scientific evidence detailing the specific interaction between this compound or its derivative 3-morpholinothis compound and the p53 signaling pathway is not available in the search results.

However, research on other isothiocyanates has established a clear link. For example, phenethyl isothiocyanate (PEITC) has been shown to activate the p53 signaling pathway in hepatocellular carcinoma cells. nih.gov Transcriptome analysis of PEITC-treated cells revealed the upregulation of nine genes involved in the p53 pathway. nih.gov Similarly, benzyl (B1604629) isothiocyanate (BITC) has been found to increase p53 phosphorylation and activate the p53-signaling network in breast cancer cells. These findings highlight a common mechanism among some isothiocyanates, though it cannot be definitively attributed to this compound without direct study.

Extracellular Signal-Regulated Kinase (ERK 1/2) Signaling Pathway

The Extracellular Signal-Regulated Kinase (ERK 1/2) signaling pathway is a crucial cascade in regulating cellular processes, and evidence suggests that isothiocyanates, the class of compounds to which this compound belongs, can modulate its activity. While direct studies on this compound are not extensively detailed in the provided search results, the mechanisms of closely related isothiocyanates like phenethyl isothiocyanate (PEITC) and sulforaphane offer significant insights.

Treatment of cells with PEITC has been shown to cause a dramatic increase in the phosphorylated (active) forms of both ERK1/2 and JNK1/2. aacrjournals.org This activation of ERK and JNK signaling pathways can stimulate the transcriptional activation of Nrf2, a key regulator of cellular antioxidant responses. aacrjournals.org The activation of the ERK pathway appears to be a positive regulator of the Antioxidant Response Element (ARE), which drives the expression of protective genes. oup.com For instance, in human prostate cancer cells, the activation of ERK2, along with JNK1, has been demonstrated to increase ARE-luciferase activity. aacrjournals.org

Further studies with other isothiocyanates, such as 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), have shown that the ERK1/2 pathway can be recruited to induce apoptosis in cancer cells. tandfonline.com In this context, 6-MSITC was found to stimulate the phosphorylation of ERK1/2, which in turn activated downstream signaling components like ELK1 phosphorylation and the upregulation of C/EBP homologous protein (CHOP) and death receptor 5 (DR5). tandfonline.com This indicates that the pro-apoptotic role of ERK signaling can be harnessed by isothiocyanates. tandfonline.com

The following table summarizes the key effects of isothiocyanates on the ERK 1/2 signaling pathway based on studies of related compounds.

| Isothiocyanate | Cell Line | Effect on ERK 1/2 Pathway | Downstream Consequences |

| Phenethyl isothiocyanate (PEITC) | PC-3 (prostate cancer) | Increased phosphorylation of ERK1/2 | Positive regulation of Nrf2-ARE transcriptional activity |

| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | HCT116 (colorectal cancer) | Stimulated ERK1/2 phosphorylation | Activation of ELK1/CHOP/DR5 pathway, leading to apoptosis |

| 3-Morpholinothis compound (3MP-ITC) | HepG2C8 (liver cancer) | Strong phosphorylation of ERK1/2 | Activation of ARE-dependent gene expression |

Crosstalk with Other Signaling Networks

The cellular effects of this compound and related compounds are not limited to a single signaling pathway but rather involve a complex interplay and crosstalk between multiple signaling networks. The activation of the ERK 1/2 and JNK pathways by isothiocyanates is a central node in this crosstalk. aacrjournals.org

One of the most significant points of crosstalk is with the Nrf2-ARE signaling pathway . As mentioned, ERK and JNK signaling can positively regulate Nrf2 transcriptional activation. aacrjournals.org Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and detoxifying enzymes. Isothiocyanates can induce the accumulation of Nrf2, leading to the expression of these protective genes. aacrjournals.org This represents a critical link between the MAPK signaling cascades (ERK and JNK) and the cellular stress response.

Furthermore, isothiocyanates can modulate the NF-κB signaling pathway . Studies on PEITC have shown that it can potently inhibit NF-κB activity and the expression of genes regulated by NF-κB. aacrjournals.org This inhibition is achieved through the suppression of the IKKα/β-IκBα-p65 signaling pathway. aacrjournals.org The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition by isothiocyanates suggests a mechanism for their anti-inflammatory effects. The relationship between ROS generation, which can be influenced by isothiocyanates, and NF-κB signaling is complex, with ROS capable of both activating and inactivating components of the NF-κB pathway at various levels. researchgate.net

There is also evidence of crosstalk with the PI3K/Akt signaling pathway . The activation of ARE-dependent gene expression by some isothiocyanates has been shown to be attenuated by the chemical inhibition of PI3K signaling. oup.com This indicates that the PI3K/Akt pathway may also be involved in mediating the effects of these compounds, likely working in concert with the MAPK pathways to regulate cellular responses.

The table below illustrates the key signaling pathways that exhibit crosstalk with the pathways modulated by isothiocyanates.

| Initiating Pathway (Modulated by ITCs) | Crosstalking Pathway | Nature of Interaction | Functional Outcome |

| ERK 1/2 and JNK | Nrf2-ARE | Positive Regulation | Induction of antioxidant and detoxifying enzymes |

| MAPK pathways | NF-κB | Inhibition | Anti-inflammatory effects |

| MAPK and other kinases | PI3K/Akt | Cooperative Regulation | Modulation of ARE-dependent gene expression |

Direct and Indirect Interactions with Cellular Components

The molecular mechanisms of isothiocyanates, including this compound, arise from both direct and indirect interactions with various cellular components. nih.gov

Indirect interactions primarily refer to the activation of gene transcription and the subsequent expression of proteins. nih.gov A prime example of this is the induction of phase II detoxification enzymes and antioxidant enzymes through the activation of the Nrf2-ARE pathway, as discussed previously. nih.gov This is an indirect effect as the isothiocyanate initiates a signaling cascade that culminates in gene expression, rather than directly acting on the final effector proteins.

Direct interactions , on the other hand, involve the covalent binding of the electrophilic isothiocyanate group to nucleophilic sites on cellular macromolecules, particularly proteins. nih.gov This direct modification of proteins can lead to the alteration of their function. Several cellular components have been identified as direct targets of isothiocyanates:

Cytochrome P450s: A number of isothiocyanates have been demonstrated to inhibit the activity of various cytochrome P450 enzymes. nih.gov These enzymes are involved in the metabolic activation of carcinogens. The inhibition of P450s is believed to be a key mechanism of the chemopreventive activity of isothiocyanates and is thought to occur through the direct binding of the isothiocyanate to the enzyme. nih.gov

Proteasome: The proteasome is a protein complex responsible for degrading unnecessary or damaged proteins. Some isothiocyanates have been shown to significantly inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome. nih.gov This inhibition is likely due to the direct binding of the isothiocyanate to the proteasome complex. nih.gov

Tubulin: Although not detailed in the provided search results for this compound specifically, other isothiocyanates are known to directly interact with and disrupt microtubule polymerization by binding to tubulin.

The following table summarizes the direct and indirect interactions of isothiocyanates with cellular components.

| Type of Interaction | Cellular Component/Process | Mechanism | Functional Consequence |